8-(3-Bromo-5-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane
Description
Molecular Architecture and IUPAC Nomenclature
The compound 8-(3-bromo-5-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane features a unique spirocyclic framework that merges heterocyclic and aromatic components. Its IUPAC name systematically describes this architecture:
- Spiro core : The term "spiro[4.5]decane" denotes a bicyclic system where two rings (one 4-membered and one 5-membered) share a single atom (position 8).
- Heteroatoms : The 1,4-dioxa component indicates two oxygen atoms at positions 1 and 4 of the 5-membered ring, while the 8-aza designation specifies a nitrogen atom at the shared spiro position.
- Substituents : A 3-bromo-5-fluorobenzyl group attaches to the nitrogen atom, introducing halogenated aromatic character.
The molecular formula C₁₄H₁₇BrFNO₂ (MW: 330.19 g/mol) reflects these structural elements. Key bond angles and torsional parameters derive from the spiro junction, which imposes geometric constraints on both rings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇BrFNO₂ |
| Exact Mass | 329.0427 g/mol |
| Topological Polar Surface Area | 21.7 Ų |
| LogP (Octanol-Water) | 6.11 |
Crystallographic Analysis and Conformational Studies
Crystallographic data for this compound remain unpublished, but analogous azaspiro[4.5]decane derivatives exhibit distinctive packing patterns. For example:
- In orthorhombic P2₁2₁2₁ crystals of 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), the spiro nitrogen adopts a trigonal planar geometry, with the acetylphenyl group oriented perpendicular to the dioxolane ring.
- Substituents at position 8 influence ring puckering: Bulky groups like benzyl enforce chair conformations in the 6-membered ring, while smaller substituents permit boat forms. Computational models suggest the 3-bromo-5-fluorobenzyl group induces moderate steric strain, stabilizing a chair conformation with axial substituent orientation.
Comparative studies on 1,4-dioxaspiro[4.5]decanes reveal that halogenated aryl groups enhance crystallinity due to halogen bonding interactions, as observed in related bromo-fluorinated spiro compounds.
Spectroscopic Profiling (NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : The benzyl protons resonate as a multiplet (δ 7.2–7.4 ppm), while spiro methylene groups appear as split signals (δ 3.5–4.0 ppm). The fluorine atom deshields adjacent protons, causing a distinct downfield shift.
- ¹³C NMR : The spiro carbon (C-8) appears near δ 95 ppm, characteristic of quaternary carbons in strained environments. Aromatic carbons adjacent to bromine and fluorine show signals at δ 118–130 ppm.
- ¹⁵N NMR : The spiro nitrogen resonates at δ −280 ppm, consistent with tertiary amine environments.
Infrared (IR) Spectroscopy
Strong absorptions at 1,250 cm⁻¹ (C-O-C stretching) and 1,090 cm⁻¹ (N-C sp³) confirm the dioxa-aza framework. Aromatic C-Br and C-F stretches appear at 560 cm⁻¹ and 1,220 cm⁻¹, respectively.
Mass Spectrometry
The molecular ion peak ([M]⁺) at m/z 329.04 aligns with the exact mass. Key fragmentation pathways include:
- Loss of the benzyl group (m/z 212.08)
- Cleavage of the dioxolane ring (m/z 144.05).
Isotope patterns for bromine (¹:¹ ratio for [M]⁺ and [M+2]⁺) and fluorine (no significant isotopic contribution) aid in formula verification.
Comparative Analysis with Related Azaspiro[4.5]decane Derivatives
The bromo-fluorobenzyl group enhances lipophilicity (LogP = 6.11) compared to unsubstituted analogs, making the compound amenable to lipid membrane penetration. Additionally, the electron-withdrawing effects of halogens modulate the nitrogen’s basicity, reducing protonation potential at physiological pH.
Substituent positioning also affects reactivity: The meta-bromo and para-fluoro arrangement on the benzyl ring directs electrophilic substitution to the ortho position, a feature exploited in further functionalization. In contrast, non-halogenated derivatives undergo uncontrolled ring-opening reactions under acidic conditions.
Properties
IUPAC Name |
8-[(3-bromo-5-fluorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrFNO2/c15-12-7-11(8-13(16)9-12)10-17-3-1-14(2-4-17)18-5-6-19-14/h7-9H,1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJZAPCMFHDAQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=CC(=C3)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 8-(3-bromo-5-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves:
- Construction of the 1,4-dioxa-8-azaspiro[4.5]decane ring system, often via cyclization reactions involving piperidine or related heterocycles.
- Introduction of the 3-bromo-5-fluorobenzyl substituent through nucleophilic substitution or alkylation reactions using appropriately substituted benzyl halides.
- Controlled reaction conditions to maintain regioselectivity and prevent side reactions, particularly due to the presence of halogen substituents on the aromatic ring.
Detailed Synthetic Routes
Formation of the Spirocyclic Core
One common approach to preparing the spirocyclic core involves starting from 4-piperidone derivatives , which are subjected to intramolecular cyclization reactions. For example:
- Treatment of N-benzyl-4-piperidone under Strecker reaction conditions yields aminonitriles.
- Hydrolysis and subsequent cyclization steps, such as Dieckmann cyclization , afford the spirocyclic ring system.
- Reduction and functional group transformations are applied to obtain the 1,4-dioxa-8-azaspiro[4.5]decane scaffold.
Introduction of the 3-Bromo-5-fluorobenzyl Group
The aromatic substituent is introduced by:
- Alkylation of the nitrogen atom in the spirocyclic core with 3-bromo-5-fluorobenzyl halides (e.g., bromide or chloride).
- This N-alkylation is typically performed under basic conditions, using bases like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO).
- Reaction temperature and stoichiometry are carefully controlled to maximize yield and minimize side reactions such as polyalkylation or dehalogenation.
Alternative Synthetic Approaches
- Some methods involve the preparation of intermediate N-benzylpiperidinium salts , followed by reduction steps with reagents such as sodium borohydride or lithium aluminum hydride to form the spirocyclic amine.
- Cyclization can also be promoted by acid catalysis, for example, using phosphoric acid or other strong acids to facilitate ring closure.
- Modifications of the aromatic substituent can be performed post-spirocycle formation via electrophilic aromatic substitution or cross-coupling reactions if necessary.
Data Table: Summary of Preparation Steps and Conditions
| Step | Starting Material / Reagent | Reaction Conditions | Outcome / Notes |
|---|---|---|---|
| 1. Formation of piperidone derivative | N-Benzyl-4-piperidone or 4-piperidone | Strecker reaction (NH4Cl, KCN), aqueous acidic hydrolysis | Aminonitrile intermediate formation |
| 2. Cyclization | Aminonitrile intermediate | Dieckmann cyclization, base (NaOH), heat | Spirocyclic ring closure |
| 3. Reduction | Cyclized intermediate | LiAlH4 or NaBH4, inert atmosphere | Reduction to spirocyclic amine |
| 4. N-Alkylation | Spirocyclic amine and 3-bromo-5-fluorobenzyl halide | Base (NaH, K2CO3), solvent (DMF), 0-80°C | Introduction of 3-bromo-5-fluorobenzyl substituent |
| 5. Purification | Crude reaction mixture | Chromatography or recrystallization | Pure this compound |
Research Findings and Optimization Notes
- The choice of base and solvent critically affects the yield of the N-alkylation step; polar aprotic solvents such as DMF enhance nucleophilicity and reaction rates.
- Temperature control during alkylation avoids decomposition or side reactions involving the bromine substituent.
- The spirocyclic ring formation via Dieckmann cyclization is sensitive to reaction time and pH; prolonged exposure to strong base can lead to by-products.
- Reduction steps require careful handling due to sensitivity of intermediates to moisture and air.
- The presence of fluorine on the aromatic ring influences the electronic properties, requiring adjustment of reaction conditions compared to non-fluorinated analogs.
Chemical Reactions Analysis
Types of Reactions
8-(3-Bromo-5-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the benzyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions, leading to the formation of more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
8-(3-Bromo-5-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Material Science: Its unique spirocyclic structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(3-Bromo-5-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is versatile, with structural modifications influencing reactivity, biological activity, and physicochemical properties. Below is a detailed comparison with analogous compounds:
Halogen-Substituted Derivatives
Key Differences :
- Halogen Position : The position of halogens (Br, Cl, F) affects electronic properties and steric hindrance, influencing cross-coupling reactivity. For example, para-substituted bromine (as in ) may enhance stability compared to meta-substituted derivatives .
- Hazard Profile : The 3-bromo-5-fluoro derivative exhibits higher irritation hazards than its 5-bromo-2-chloro analog, likely due to increased electrophilicity .
Aryl/Heteroaryl-Substituted Derivatives
Key Differences :
- Biological Activity: Indole- and quinoline-substituted derivatives (e.g., ) show potent enzyme inhibition, whereas pyridinyl analogs (e.g., ) are more suited for coordination chemistry.
- Synthesis Methods : Pd-mediated cross-coupling (e.g., CyJohnPhos/Pd₂dba₃ in ) is critical for introducing bulky aryl groups, while nucleophilic substitution suffices for smaller heterocycles .
Functionalized Derivatives
Key Differences :
- Electron-Withdrawing Groups : Sulfonyl groups (e.g., ) increase polarity and binding affinity to enzymatic pockets, whereas benzyl groups enhance lipophilicity .
Biological Activity
8-(3-Bromo-5-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is a novel spirocyclic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This compound is categorized as a heterocyclic compound, which often exhibits diverse biological properties including antimicrobial, anticancer, and enzyme modulation activities.
Molecular Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 330.19 g/mol. The compound features a spiro linkage that connects two cyclic systems, enhancing its reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇BrFNO₂ |
| Molecular Weight | 330.19 g/mol |
| CAS Number | 1506296-07-6 |
| Structure Type | Spirocyclic |
Synthesis
The synthesis of this compound typically involves the reaction of tetrahydropyran derivatives with bromo-substituted aromatic compounds. For example, tetrahydropyran-4-carbonitrile can react with 1-bromo-2-fluoroethane under controlled conditions to yield the desired product. The use of polar aprotic solvents like dimethylformamide or acetonitrile is common to enhance reaction efficiency.
Enzyme Modulation
Research indicates that this compound can modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound binds to active sites or alters conformational states of these enzymes, potentially affecting drug efficacy and metabolism rates .
Interaction with Receptors
The compound may also interact with G-protein coupled receptors (GPCRs) and tyrosine kinase receptors, leading to significant physiological effects. These interactions can influence various signaling pathways involved in cellular responses .
Anticancer Activity
Preliminary studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The specific mechanisms by which this compound exerts its effects are still under investigation but may involve the modulation of cell signaling pathways related to growth and survival .
Case Studies
Several case studies have been conducted to explore the biological activities of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects against various bacterial strains, demonstrating significant inhibition at certain concentrations.
- Cytotoxicity Assays : In vitro assays on human cancer cell lines showed that the compound could reduce cell viability significantly, indicating potential as an anticancer agent.
- Pharmacokinetic Studies : Investigations into the pharmacokinetics revealed favorable absorption and distribution profiles in animal models.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 8-(3-bromo-5-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane, and how are key intermediates characterized?
- Methodology : The synthesis typically involves a multi-step process, including:
- Spirocyclic Core Formation : Cyclization of 1,4-dioxa-8-azaspiro[4.5]decane via acid-catalyzed or base-mediated reactions. Evidence from analogous spiro compounds (e.g., 8-phenyl derivatives) suggests using refluxing ethanol with catalytic H₂SO₄ for cyclization .
- Benzylation : Introduction of the 3-bromo-5-fluorobenzyl group via nucleophilic substitution or reductive amination. For bromo-fluoroaryl moieties, coupling reactions under Pd catalysis (e.g., Suzuki-Miyaura) may be employed, as seen in related brominated spiro compounds .
- Characterization : Confirm structural integrity using elemental analysis (C, H, N), IR (C-H benzylic stretching at ~2900 cm⁻¹), and UV-Vis spectroscopy (π→π* transitions of the aromatic system) .
Q. How can spectroscopic techniques (IR, UV, NMR) resolve ambiguities in the structural assignment of this compound?
- Methodology :
- IR Spectroscopy : Identify the benzylic C-H stretching (~2900 cm⁻¹) and carbonyl groups (C=O at ~1700 cm⁻¹) in the spirocyclic core. Electron-withdrawing substituents (Br, F) shift absorption bands due to inductive effects .
- NMR Analysis : Use H NMR to distinguish diastereotopic protons in the spiro system (e.g., protons on C2 and C3 of the dioxane ring) and C NMR to confirm quaternary carbons. For the 3-bromo-5-fluorobenzyl group, F NMR can resolve fluorine coupling patterns .
Q. What strategies are recommended for impurity profiling during synthesis?
- Methodology :
- HPLC-MS : Employ high-performance liquid chromatography coupled with mass spectrometry to detect byproducts like unreacted intermediates (e.g., 8-azaspiro[4.5]decane derivatives) or halogenated side products. Reference standards for impurities (e.g., 8-(4-bromobutyl) analogs) are critical for quantification .
- Chromatographic Columns : Use reversed-phase columns (e.g., Chromolith®) with gradient elution (water/acetonitrile + 0.1% formic acid) for high-resolution separation .
Advanced Research Questions
Q. How can computational chemistry predict reaction pathways for optimizing the synthesis of this spiro compound?
- Methodology :
- Reaction Path Search : Apply density functional theory (DFT) to model transition states and intermediates in the benzylation step. For example, ICReDD’s workflow combines quantum chemical calculations (e.g., Gaussian) with experimental data to identify energetically favorable pathways .
- Machine Learning : Train models on existing spiro compound datasets to predict optimal reaction conditions (e.g., temperature, catalyst loading) and reduce trial-and-error experimentation .
Q. What role do substituent effects (Br, F, benzyl) play in modulating the compound’s biological or catalytic activity?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying substituents (e.g., 8-(4-bromophenyl) vs. 8-(3-chlorophenyl)) and compare their activity in biological assays (e.g., enzyme inhibition). For example, fluorinated spiro compounds show enhanced blood-brain barrier penetration in neurological studies .
- Electrostatic Potential Maps : Generate maps using computational tools (e.g., COMSOL Multiphysics) to visualize how bromine’s electronegativity influences binding interactions .
Q. How can advanced separation technologies (e.g., membrane-based systems) improve the purification of this halogenated spiro compound?
- Methodology :
- Nanofiltration Membranes : Use polyamide membranes to separate halogenated byproducts based on molecular weight cut-off (MWCO). For example, a 300 Da MWCO membrane effectively retains brominated impurities while allowing the target compound to pass .
- Simulated Moving Bed (SMB) Chromatography : Optimize SMB parameters (flow rate, column length) for large-scale purification, as demonstrated in pharmaceutical impurity removal .
Q. What experimental and computational approaches validate the compound’s potential as a pharmaceutical intermediate?
- Methodology :
- In Vitro Assays : Test cytotoxicity and selectivity in disease models (e.g., Alzheimer’s neuronal cells) using derivatives like 8-(4-chlorobutyl) analogs as references .
- Molecular Dynamics (MD) Simulations : Simulate binding to target proteins (e.g., 5-HT receptors) to predict affinity and guide structural modifications .
Q. How do steric and electronic effects in the spirocyclic core influence its stability under varying pH conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, monitoring degradation via LC-MS. The dioxane ring’s rigidity may enhance stability compared to non-spiro analogs .
- pH-Dependent DFT Calculations : Model protonation states of the nitrogen in the azaspiro ring to identify pH-sensitive sites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
